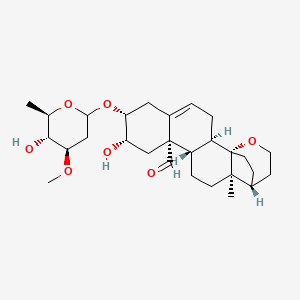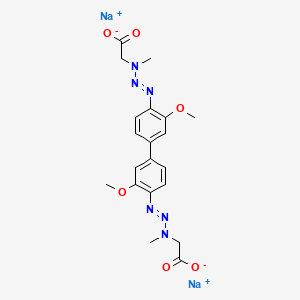
Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups, such as methoxy groups, to form the azo linkage.
Methylation: The resulting azo compound is further methylated to introduce the N-methylaminoacetate groups.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.
Industrial Production Methods
In industrial settings, the production of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) has various applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-ylamino)stilbene-2,2’-disulfonate
Uniqueness
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is unique due to its specific structural features, such as the presence of methoxy groups and N-methylaminoacetate moieties. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
85098-84-6 |
|---|---|
Fórmula molecular |
C20H22N6Na2O6 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
disodium;2-[[[4-[4-[[carboxylatomethyl(methyl)amino]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C20H24N6O6.2Na/c1-25(11-19(27)28)23-21-15-7-5-13(9-17(15)31-3)14-6-8-16(18(10-14)32-4)22-24-26(2)12-20(29)30;;/h5-10H,11-12H2,1-4H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Clave InChI |
FQNACXCPPBAOPP-UHFFFAOYSA-L |
SMILES canónico |
CN(CC(=O)[O-])N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NN(C)CC(=O)[O-])OC)OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


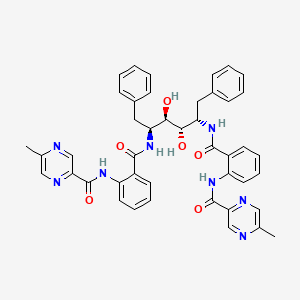
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
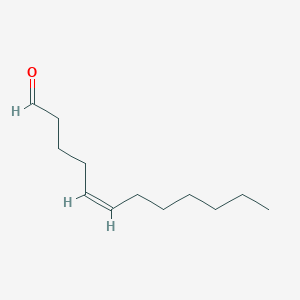
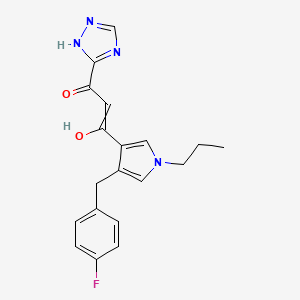
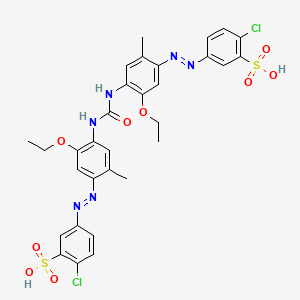
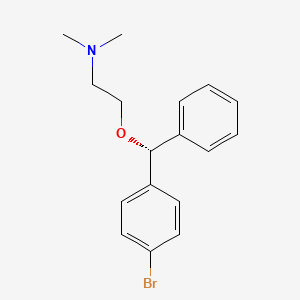

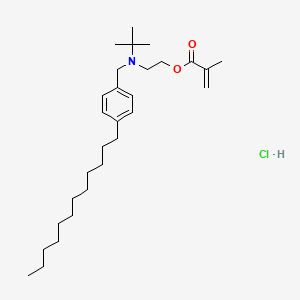
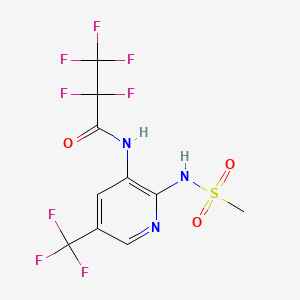
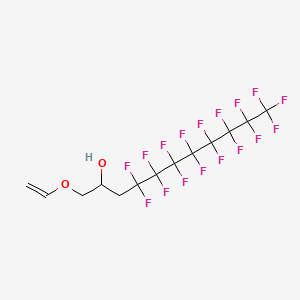
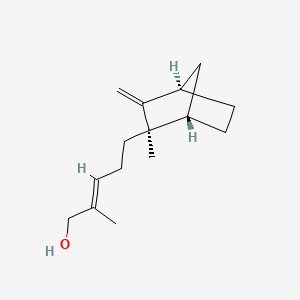
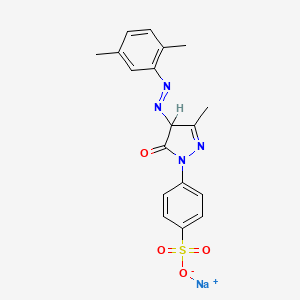
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
